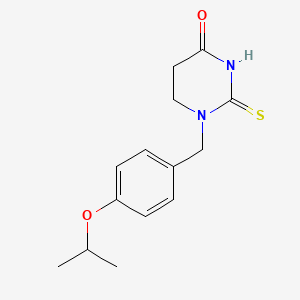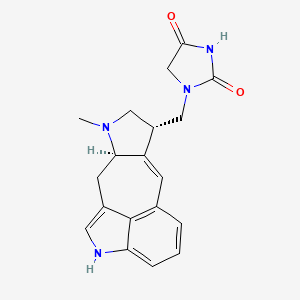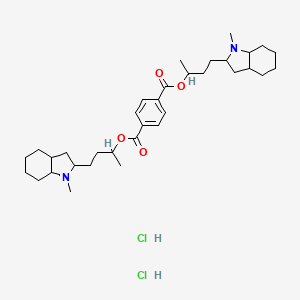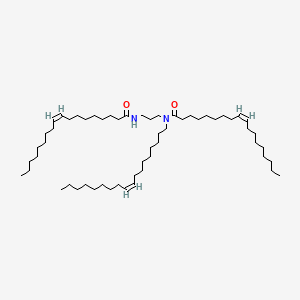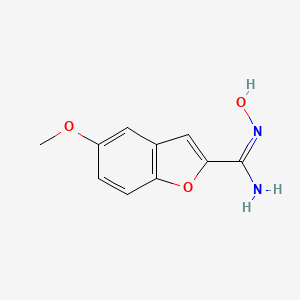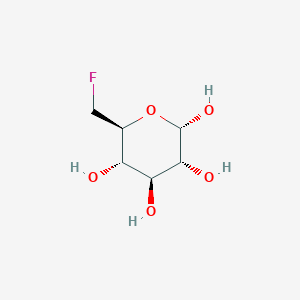
6-Deoxy-6-fluoro-alpha-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-6-fluoro-alpha-D-glucopyranose is a fluorinated derivative of glucose. This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the sixth carbon position of the glucose molecule. It has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-fluoro-alpha-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method is the reaction of glucose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
Starting Material: Glucose or a protected glucose derivative.
Reagent: Diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Deoxy-6-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent glucose derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the parent glucose derivative .
Applications De Recherche Scientifique
6-Deoxy-6-fluoro-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated carbohydrates.
Biology: The compound serves as a probe to study carbohydrate metabolism and enzyme activity.
Medicine: It is investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other fluorinated compounds
Mécanisme D'action
The mechanism of action of 6-Deoxy-6-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
6-Deoxy-6-fluoro-alpha-D-glucopyranose can be compared with other fluorinated glucose derivatives:
6-Deoxy-6-chloro-alpha-D-glucopyranose: Similar structure but with a chlorine atom instead of fluorine.
2-Deoxy-2-fluoro-D-glucose: Fluorine substitution at the second carbon position.
2-Deoxy-D-glucose: Lacks the hydroxyl group at the second carbon position.
Uniqueness
Propriétés
Numéro CAS |
62182-12-1 |
|---|---|
Formule moléculaire |
C6H11FO5 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
Clé InChI |
SHFYXYMHVMDNPY-DVKNGEFBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


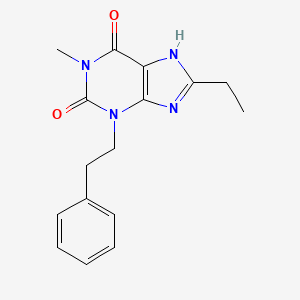
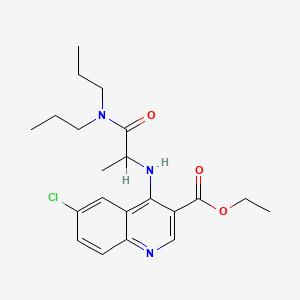
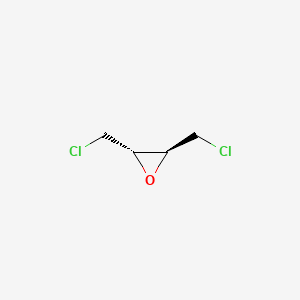
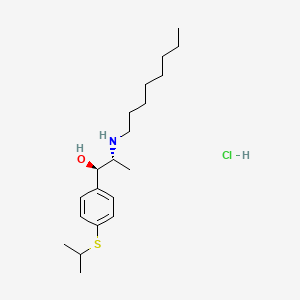
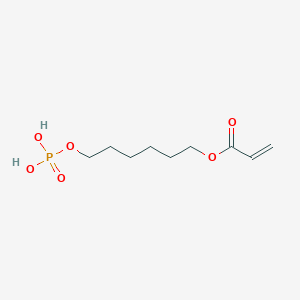
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
